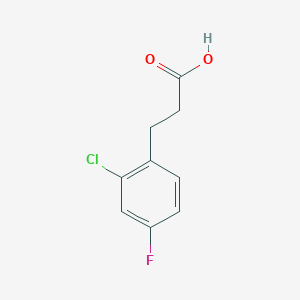

3-(2-Chloro-4-fluorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLAMJYAQMNGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472158 | |

| Record name | 3-(2-chloro-4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174603-38-4 | |

| Record name | 2-Chloro-4-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174603-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-chloro-4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Chloro-4-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-(2-Chloro-4-fluorophenyl)propanoic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Chemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a chlorine and a fluorine atom on the phenyl ring, imparts specific physicochemical properties that are of interest in the design of bioactive molecules.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 174603-38-4 | --INVALID-LINK-- |

| Molecular Formula | C₉H₈ClFO₂ | --INVALID-LINK-- |

| Molecular Weight | 202.61 g/mol | --INVALID-LINK-- |

Table 2: Physicochemical Data for this compound and Related Isomers

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound | Data not available | Data not available | Data not available |

| 3-(3-Chloro-4-fluorophenyl)propionic acid | 56 - 59 | Data not available | Data not available[1] |

| 3-(4-Chlorophenyl)propanoic acid | 127 - 131 | 306.6 at 760 mmHg | Data not available[2] |

| 3-(4-Fluorophenyl)propionic acid | 86 - 91 | 278.9 at 760 mmHg | Data not available |

Note: Experimental data for the target compound is limited. Data for related isomers is provided for comparative purposes.

Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry methodologies. A common strategy involves the creation of the carbon-carbon bond between the substituted phenyl ring and the propanoic acid side chain.

Experimental Protocol: Synthesis via Malonic Ester Alkylation

A plausible synthetic route, adapted from general procedures for analogous compounds, is the malonic ester synthesis.

Step 1: Alkylation of Diethyl Malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

-

After the addition is complete, add 2-chloro-4-fluorobenzyl chloride dropwise to the reaction mixture.

-

Heat the mixture to reflux for several hours to ensure complete reaction.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-((2-chloro-4-fluorophenyl)methyl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude intermediate from Step 1, add an excess of a strong acid, such as concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours to facilitate both the hydrolysis of the ester groups and the decarboxylation of the resulting malonic acid derivative.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of higher purity.

-

Dissolve the crude this compound in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, toluene, or hexane).

-

If the solution is colored, treat it with activated charcoal and filter it while hot.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the two methylene groups of the propanoic acid chain, and the carboxylic acid proton. The aromatic region will show complex splitting patterns due to the chloro and fluoro substituents. |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F and C-Cl coupling), the methylene carbons, and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), and C-Cl and C-F stretching vibrations in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragmentation of the side chain. |

Biological Significance and Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Phenylpropanoic acid derivatives are known to be key intermediates in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents[3].

The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity to biological targets.

Given its structure, this compound could potentially be investigated as a building block for the synthesis of novel enzyme inhibitors or receptor modulators. For instance, related propanoic acid derivatives have been explored as inhibitors of cytosolic phospholipase A2[4] and as antagonists for the EP3 receptor[5].

Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound. A logical workflow for such an investigation is outlined below.

This guide serves as a foundational resource for researchers working with this compound. The provided information on its chemical properties, synthesis, and potential for further investigation will aid in the design and execution of future studies.

References

- 1. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-(2-Chloro-4-fluorophenyl)propanoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chloro-4-fluorophenyl)propanoic acid is a halogenated derivative of 3-phenylpropanoic acid. This technical guide provides a comprehensive overview of the current scientific understanding of this compound. An extensive search of scientific literature and chemical databases reveals that this compound is primarily documented as a chemical intermediate and building block in organic synthesis. At present, there is a notable absence of published research detailing a specific, well-defined mechanism of action or significant biological activity for this compound. This guide summarizes its chemical properties and contextualizes its relevance within the broader landscape of related phenylpropanoic acid derivatives that have demonstrated biological effects.

Introduction

Phenylpropanoic acids and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and drug discovery. The structural motif of a phenyl ring attached to a propanoic acid moiety serves as a versatile scaffold for the development of therapeutic agents with a wide range of biological activities. Halogenation of the phenyl ring, as seen in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This document aims to collate and present the available technical information on this compound to support ongoing and future research endeavors.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₈ClFO₂, is a solid at room temperature.[1] Its structure is characterized by a propanoic acid chain substituted on a benzene ring at position 3, with a chlorine atom at position 2 and a fluorine atom at position 4 of the phenyl ring.[1]

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈ClFO₂ | PubChem[1] |

| Molecular Weight | 202.61 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 174603-38-4 | PubChem[1] |

| Appearance | Solid | N/A |

| XLogP3 | 2.4 | PubChem[1] |

Known Applications and Biological Context

Current scientific literature and patent databases primarily identify this compound as a chemical intermediate.[2] Its structural features make it a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds.[2]

While there is no direct evidence for the biological mechanism of action of this compound itself, the broader class of substituted 3-phenylpropanoic acid derivatives has been shown to exhibit a range of biological activities. For instance, some chlorinated 3-phenylpropanoic acid derivatives isolated from marine actinomycetes have demonstrated antimicrobial properties.[3] Other derivatives have been investigated for their potential as anticancer agents by targeting enzymes like SIRT2 and EGFR.[4][5] It is plausible that this compound could serve as a scaffold for the synthesis of novel compounds with therapeutic potential.

Synthesis and Potential Derivatization

The synthesis of this compound is not extensively detailed in readily available literature, but it is commercially available from various chemical suppliers. The general synthetic routes to such compounds often involve standard organic chemistry reactions.

The potential for derivatization of this molecule is significant. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships. The aromatic ring can also be further functionalized, although the existing halogen substituents may influence the regioselectivity of such reactions. A generalized workflow for the potential use of this compound in a drug discovery context is illustrated in Figure 1.

References

- 1. This compound | C9H8ClFO2 | CID 11769583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Potential of 3-(2-Chloro-4-fluorophenyl)propanoic Acid: A Technical Overview for Researchers

Disclaimer: As of December 2025, publicly available scientific literature and patent databases lack specific data on the biological activity of 3-(2-Chloro-4-fluorophenyl)propanoic acid. This guide, therefore, provides a comprehensive overview of the anticipated biological activities based on its structural classification as an arylpropionic acid derivative, a well-established class of pharmacologically active compounds. The experimental protocols and signaling pathways described are standard methodologies used for evaluating compounds within this class.

Introduction

This compound belongs to the arylpropionic acid class of compounds. This structural motif is characteristic of a major group of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known agents like ibuprofen and naproxen.[1][2] Arylpropionic acid derivatives are recognized for a wide range of biological activities, most notably their anti-inflammatory, analgesic, and antipyretic properties.[1][3][4] Furthermore, research has explored their potential in other therapeutic areas, including as anticancer and anticonvulsant agents.[1][3][4]

The biological effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[1][2] The specific biological profile of this compound would be contingent on its unique substitution pattern on the phenyl ring, which can influence its potency, selectivity, and pharmacokinetic properties.

Anticipated Biological Activity and Mechanism of Action

Based on its structural class, the primary anticipated biological activity of this compound is the inhibition of cyclooxygenase (COX) enzymes .

Cyclooxygenase Inhibition

COX enzymes (both COX-1 and COX-2 isoforms) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[5][6] Inhibition of these enzymes leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation, pain, and fever.[2]

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

The relative selectivity of a compound for COX-1 versus COX-2 is a critical determinant of its therapeutic efficacy and side-effect profile. Selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Potential Signaling Pathway Involvement

The primary signaling pathway influenced by arylpropionic acids is the prostaglandin biosynthesis pathway .

Experimental Protocols for Evaluation

To ascertain the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the inhibitory potential and selectivity of the compound.

Objective: To measure the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Assay Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by the COX enzymes. The inhibition of PGE2 production in the presence of the test compound is quantified.

-

Detection Method: Enzyme-linked immunosorbent assay (ELISA) is commonly used to measure PGE2 levels.

-

Procedure:

-

The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The reaction is stopped after a defined incubation period.

-

The concentration of PGE2 in the reaction mixture is determined by ELISA.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.

Objective: To evaluate the ability of the test compound to reduce inflammation in a rat or mouse model.

Methodology:

-

Animal Model: Wistar rats or Swiss albino mice.

-

Inducing Agent: Carrageenan, a substance that induces a reproducible inflammatory response.

-

Procedure:

-

Animals are fasted overnight.

-

The test compound or vehicle (control) is administered orally or intraperitoneally.

-

After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is administered into the hind paw of the animal.

-

The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Data Presentation

Should experimental data become available for this compound, it would be presented in a structured tabular format for clarity and ease of comparison.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Profile (Hypothetical Data)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Data Not Found | Data Not Found | Data Not Found |

| Ibuprofen (Reference) | ~15 | ~25 | ~0.6 |

| Celecoxib (Reference) | ~7.6 | ~0.04 | ~190 |

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema (Hypothetical Data)

| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |

| Vehicle Control | - | 0 |

| This compound | Data Not Found | Data Not Found |

| Indomethacin (Reference) | 10 | ~50-60 |

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, its classification as an arylpropionic acid strongly suggests potential as an anti-inflammatory agent through the inhibition of cyclooxygenase enzymes. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers and drug development professionals to investigate the pharmacological profile of this and other novel arylpropionic acid derivatives. Further research is imperative to elucidate the specific biological activities, mechanism of action, and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Chloro-4-fluorophenyl)propanoic Acid

This technical guide provides a comprehensive literature review of 3-(2-Chloro-4-fluorophenyl)propanoic acid, catering to researchers, scientists, and professionals in drug development. The document summarizes key chemical and physical properties, outlines a plausible synthetic approach, and discusses the current landscape of available data.

Core Chemical Information

This compound is a halogenated aromatic carboxylic acid. Its structure, characterized by a phenyl ring substituted with both a chlorine and a fluorine atom, coupled with a propanoic acid side chain, suggests its potential as a scaffold in medicinal chemistry. The presence of halogens can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available computed physicochemical properties.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₈ClFO₂ | PubChem[1] |

| Molecular Weight | 202.61 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 174603-38-4 | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 202.019685 | PubChem[1] |

| Monoisotopic Mass | 202.019685 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 186 | PubChem[1] |

| InChI Key | CWLAMJYAQMNGPA-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the reaction of 2-chloro-4-fluoro-1-iodobenzene with acrylic acid or an acrylate ester, followed by the reduction of the resulting cinnamic acid derivative.

References

The Synthesis and Potential Applications of 3-(2-Chloro-4-fluorophenyl)propanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

3-(2-Chloro-4-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. While specific research on its discovery and biological activity is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This technical guide provides a plausible synthetic route, physicochemical properties, and a review of the biological activities of structurally related compounds to infer potential areas of interest for future research and application. The information presented herein is intended to serve as a foundational resource for researchers interested in this and similar chemical scaffolds.

Introduction

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases. These properties are crucial for its handling, characterization, and application in synthetic chemistry. A summary of these properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClFO₂ | PubChem[1] |

| Molecular Weight | 202.61 g/mol | PubChem[1] |

| CAS Number | 174603-38-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the literature, a plausible and efficient route can be proposed based on well-established organic chemistry reactions for analogous compounds. A common and effective method for the synthesis of 3-arylpropanoic acids is the Knoevenagel condensation followed by catalytic hydrogenation and hydrolysis.

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-chloro-4-fluorobenzaldehyde.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Knoevenagel Condensation to form 3-(2-Chloro-4-fluorophenyl)acrylic acid

-

To a solution of 2-chloro-4-fluorobenzaldehyde (1.0 eq) in pyridine (5-10 vol), add malonic acid (1.1 eq) and a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(2-chloro-4-fluorophenyl)acrylic acid.

Step 2: Catalytic Hydrogenation and Esterification to form Ethyl 3-(2-Chloro-4-fluorophenyl)propanoate

-

Dissolve the acrylic acid derivative (1.0 eq) in ethanol (10-20 vol).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the ethyl ester.

Step 3: Hydrolysis to form this compound

-

Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate the final product.

-

Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed for further purification.

Potential Biological Significance (Based on Analogous Compounds)

While this compound itself has not been the subject of extensive biological studies, the broader class of substituted phenylpropanoic acids has shown a wide range of biological activities. The data in Table 2 summarizes findings for structurally related compounds, suggesting potential avenues of investigation for the title compound.

| Compound Class / Example | Biological Activity | Potential Implications | Source |

| Chlorinated 3-Phenylpropanoic Acids | Antimicrobial activity against Escherichia coli and Staphylococcus aureus. | Could be investigated as a scaffold for new antibacterial agents. | [2] |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives | Anticancer activity against human lung adenocarcinoma cells. | The phenylpropanoic acid backbone is compatible with anticancer activity. | [3] |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. | The general structure may be a promising starting point for developing agents against resistant infections. | [4] |

It is important to emphasize that these are extrapolated potential applications, and dedicated biological screening of this compound would be required to confirm any activity.

Signaling Pathways and Mechanism of Action

There is no information available in the scientific literature regarding the specific biological targets or signaling pathways modulated by this compound. The investigation of its biological effects would be a prerequisite to any mechanistic studies.

Conclusion

This compound is a chemical entity with potential as a synthetic intermediate. While its own discovery and bioactivity are not well-documented, a robust synthetic route can be proposed based on established chemical transformations. The known biological activities of structurally similar compounds suggest that it could be a valuable scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This guide provides a starting point for researchers wishing to synthesize and explore the potential of this and related molecules. Further investigation is warranted to fully characterize its chemical and biological properties.

References

- 1. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]

- 2. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of 3-(2-Chloro-4-fluorophenyl)propanoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the spectroscopic data for 3-(2-Chloro-4-fluorophenyl)propanoic acid (CAS No: 174603-38-4). The information presented herein is essential for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering a comprehensive understanding of the compound's structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

Structure:

Molecular Formula: C₉H₈ClFO₂

Molecular Weight: 202.61 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 3-(4-fluorophenyl)propanoic acid and 3-(4-chlorophenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet (broad) | 1H | -COOH |

| ~7.3 | Doublet of Doublets | 1H | Ar-H |

| ~7.1 | Doublet of Doublets | 1H | Ar-H |

| ~7.0 | Triplet | 1H | Ar-H |

| ~3.1 | Triplet | 2H | -CH₂-Ar |

| ~2.7 | Triplet | 2H | -CH₂-COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C=O |

| ~160 (d, ¹JCF) | C-F |

| ~138 (d) | C-Cl |

| ~131 (d) | Ar-CH |

| ~117 (d, ²JCF) | Ar-CH |

| ~114 (d, ²JCF) | Ar-CH |

| ~125 | Ar-C |

| ~34 | -CH₂-Ar |

| ~29 | -CH₂-COOH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch |

| ~1100 | Medium | C-F stretch |

| ~850 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 202/204 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 157/159 | [M - COOH]⁺ |

| 128/130 | [Cl-C₆H₃-F]⁺ |

| 111 | [C₆H₄-F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

3.1. NMR Spectroscopy: A solution of this compound in deuterated chloroform (CDCl₃) would be prepared. ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2. IR Spectroscopy: An infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a potassium bromide (KBr) pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or gas chromatography. The mass spectrum would be recorded over a mass-to-charge (m/z) range of 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound, which is crucial for its identification, characterization, and application in further research and development.

Hypothetical Pharmacokinetic Profile of 3-(2-Chloro-4-fluorophenyl)propanoic acid: A Technical Guide

Disclaimer: No publicly available pharmacokinetic data for 3-(2-Chloro-4-fluorophenyl)propanoic acid was found. This guide presents a hypothetical pharmacokinetic profile based on the known metabolism of structurally related phenylpropanoic acid derivatives and general principles of preclinical drug development. The experimental protocols described are representative of standard methodologies used in the pharmaceutical industry.

Introduction

This compound is a small molecule belonging to the phenylpropanoic acid class. Compounds in this class are known to exhibit a range of biological activities, necessitating a thorough understanding of their pharmacokinetic profiles to assess their potential as therapeutic agents. This technical guide provides a hypothetical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, along with standardized experimental protocols for determining these parameters.

Hypothetical Pharmacokinetic Data

The following table summarizes the anticipated pharmacokinetic parameters for this compound based on typical values for similar small molecules. These values would be determined through in vivo studies in animal models, such as rats.

| Parameter | Symbol | Hypothetical Value | Unit | Description |

| Absorption | ||||

| Oral Bioavailability | F | ~75 | % | The fraction of an orally administered dose that reaches systemic circulation. |

| Time to Maximum Concentration | Tmax | 1.5 | hours | The time to reach the peak plasma concentration after oral administration. |

| Maximum Concentration | Cmax | 12 | µg/mL | The peak plasma concentration achieved after oral administration. |

| Distribution | ||||

| Volume of Distribution | Vd | 0.5 | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Plasma Protein Binding | PPB | >95 | % | The extent to which the compound binds to proteins in the blood plasma. |

| Metabolism | ||||

| Primary Metabolic Pathways | - | Glucuronidation, Oxidation | - | The main biochemical reactions that modify the compound in the body. |

| Excretion | ||||

| Elimination Half-life | t1/2 | 4 | hours | The time required for the plasma concentration of the compound to decrease by half. |

| Clearance | CL | 0.1 | L/hr/kg | The volume of plasma cleared of the drug per unit time. |

| Primary Route of Excretion | - | Renal | - | The primary pathway through which the compound and its metabolites are removed from the body. |

Metabolic Pathways

Phenylpropanoic acids typically undergo two major metabolic transformations: direct glucuronidation of the carboxylic acid group and oxidation of the phenyl ring, followed by conjugation. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring of this compound may influence the preferred sites of oxidation.

Potential Therapeutic Targets for 3-(2-Chloro-4-fluorophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of the novel compound 3-(2-Chloro-4-fluorophenyl)propanoic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally analogous arylpropanoic acid derivatives to infer plausible mechanisms of action and therapeutic applications. The primary inferred targets fall into three main categories: inflammatory pathways, cancer-related signaling, and metabolic disease modulation. This guide provides a framework for the initial investigation of this compound, including detailed hypothetical experimental protocols and data presentation structures to aid in its preclinical evaluation.

Introduction

This compound is a halogenated arylpropanoic acid. While specific biological data for this compound is not currently available in the public domain, the broader class of arylpropanoic acids is well-established in pharmacology, with prominent members including ibuprofen and naproxen. These agents are primarily known for their anti-inflammatory, analgesic, and antipyretic properties, largely mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] More recent investigations into novel arylpropanoic acid derivatives have revealed a wider range of biological activities, including anticancer and metabolic disease-modifying effects.[4][5][6] This guide will therefore explore the potential of this compound to interact with these established and emerging target classes.

Inferred Therapeutic Areas and Potential Targets

Based on the pharmacological profiles of structurally related compounds, the following therapeutic areas and molecular targets are proposed for initial investigation.

Inflammation and Pain

The most prominent and well-characterized therapeutic application of arylpropanoic acids is in the management of inflammation and pain.[1][7]

-

Potential Target: Cyclooxygenase (COX) Enzymes

-

Rationale: The core structure of this compound is similar to that of many non-steroidal anti-inflammatory drugs (NSAIDs) that are known to inhibit COX-1 and COX-2.[1][3] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

-

Hypothesis: this compound may act as a non-selective or selective inhibitor of COX-1 and/or COX-2.

-

Oncology

Several studies have highlighted the potential of arylpropanoic acid derivatives as anticancer agents, acting through both COX-dependent and COX-independent mechanisms.[5][6]

-

Potential Targets:

-

Sirtuin 2 (SIRT2): Some complex propanoic acid derivatives have been identified as potential inhibitors of SIRT2, a protein deacetylase implicated in cell cycle regulation and tumorigenesis.[5]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of cell proliferation and is a common target in cancer therapy. Certain substituted propanoic acid derivatives have shown potential to interact with EGFR.[5]

-

General Pro-apoptotic and Anti-proliferative Pathways: The introduction of halogenated phenyl groups can sometimes confer novel anticancer activities.

-

Metabolic Disorders

Emerging research has pointed to a role for certain phenylpropanoic acid derivatives in the regulation of metabolic pathways.

-

Potential Target: G protein-coupled receptor 40 (GPR40)

-

Rationale: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for free fatty acids that is predominantly expressed in pancreatic β-cells. Its activation leads to glucose-stimulated insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[4] Several phenylpropanoic acid derivatives have been developed as GPR40 agonists.[4]

-

Hypothesis: The structural features of this compound may allow it to act as a GPR40 agonist.

-

Data Presentation: Hypothetical Quantitative Data

The following tables are templates for summarizing potential quantitative data from initial screening assays.

Table 1: Hypothetical COX Enzyme Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |

| This compound | Data to be determined | Data to be determined | Data to be determined |

| Ibuprofen (Reference) | Typical literature value | Typical literature value | Typical literature value |

| Celecoxib (Reference) | Typical literature value | Typical literature value | Typical literature value |

Table 2: Hypothetical Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Target Inhibition (e.g., SIRT2, EGFR) IC50 (µM) |

| This compound | A549 (Lung) | Data to be determined | Data to be determined |

| HCT116 (Colon) | Data to be determined | Data to be determined | |

| MCF-7 (Breast) | Data to be determined | Data to be determined | |

| Doxorubicin (Reference) | A549 (Lung) | Typical literature value | N/A |

Table 3: Hypothetical GPR40 Agonist Activity Data

| Compound | GPR40 EC50 (µM) | Maximal Insulin Secretion (% of control) |

| This compound | Data to be determined | Data to be determined |

| GW9508 (Reference Agonist) | Typical literature value | Typical literature value |

Experimental Protocols

The following are detailed, hypothetical methodologies for key experiments to investigate the potential therapeutic targets of this compound.

COX Enzyme Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of the test compound against human recombinant COX-1 and COX-2.

-

Methodology:

-

Human recombinant COX-1 and COX-2 enzymes are used.

-

The assay is performed in a 96-well plate format.

-

The reaction mixture contains Tris-HCl buffer, glutathione, hematin, and the respective COX enzyme.

-

The test compound is pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C.

-

The reaction is terminated by the addition of a stop solution (e.g., HCl).

-

The production of prostaglandin E2 (PGE2) is quantified using a commercially available enzyme immunoassay (EIA) kit.

-

IC50 values are calculated from the dose-response curves.

-

In Vitro Anticancer Cell Viability Assay

-

Objective: To assess the cytotoxic effect of the test compound on various cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the test compound for 72 hours.

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

IC50 values are determined from the dose-response curves.

-

GPR40 Calcium Mobilization Assay

-

Objective: To evaluate the agonist activity of the test compound on GPR40.

-

Methodology:

-

A stable cell line overexpressing human GPR40 (e.g., CHO-K1 or HEK293) is used.

-

Cells are plated in a 96-well plate and grown to confluence.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

The test compound is added at various concentrations.

-

The change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader.

-

EC50 values are calculated from the dose-response curves.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways and a general workflow for target identification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

Solubility Profile of 3-(2-Chloro-4-fluorophenyl)propanoic acid: A Technical Guide

This guide provides a comprehensive overview of the solubility of 3-(2-Chloro-4-fluorophenyl)propanoic acid in common laboratory solvents. Due to the limited availability of direct quantitative data for this specific compound, this document synthesizes information from structurally related analogues to provide well-founded estimations. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Estimated Solubility of this compound and its Analogues

The general trend for phenylpropanoic acids is low solubility in water, which increases in more polar organic solvents and is often high in polar aprotic solvents. The addition of electronegative halogens (Cl and F) is expected to increase the molecule's polarity and potentially its solubility in polar organic solvents, but the overall effect on aqueous solubility can be complex due to competing factors like increased molecular weight and crystal lattice energy.

For instance, the structurally related compound 3-(2-chlorophenyl)propionic acid is described as being sparingly soluble in water. Another analogue, 3-(4-Fluorophenyl)propanoic acid, has been reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 200 mg/mL.

The following table summarizes available solubility information for analogous compounds and provides an educated estimation for this compound.

| Solvent | 3-phenylpropanoic acid | 3-(2-chlorophenyl)propanoic acid | 3-(4-fluorophenyl)propanoic acid | This compound (Estimated) |

| Water | Low | Sparingly Soluble | Low | Very Low to Sparingly Soluble |

| Methanol | Soluble | Likely Soluble | Likely Soluble | Soluble |

| Ethanol | Soluble | Likely Soluble | Likely Soluble | Soluble |

| Acetone | Soluble | Likely Soluble | Likely Soluble | Soluble |

| Ethyl Acetate | Soluble | Likely Soluble | Likely Soluble | Soluble |

| Dichloromethane | Soluble | Likely Soluble | Likely Soluble | Soluble |

| Chloroform | Soluble | Likely Soluble | Likely Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Soluble (200 mg/mL) | High |

| Dimethylformamide (DMF) | Soluble | Soluble | Likely Soluble | High |

Note: "Likely Soluble" indicates a qualitative estimation based on the properties of similar compounds and general principles of solubility.

Experimental Protocol: Gravimetric Determination of Solubility

This section outlines a detailed methodology for the quantitative determination of the solubility of a solid organic acid, such as this compound, in a given solvent using the gravimetric method.

Objective: To determine the concentration of a saturated solution of the target compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., ethanol)

-

Analytical balance (readable to 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed, dry glass vials for collecting filtrate

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Pipette a known volume (e.g., 10.0 mL) of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) into a syringe, avoiding any undissolved solid.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed, labeled glass vial. Record the exact weight of the empty vial.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total weight of the solution.

-

Place the vial, with the cap removed or loosely placed, in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). Alternatively, use a vacuum desiccator.

-

Continue drying until a constant weight of the solid residue is achieved. This indicates that all the solvent has evaporated.

-

Allow the vial to cool to room temperature in a desiccator before weighing it again to determine the weight of the dried solute.

-

-

Calculation of Solubility:

-

Calculate the weight of the solvent by subtracting the weight of the dried solute from the total weight of the solution.

-

Solubility is typically expressed in mg/mL or g/100 mL. Calculate this using the weight of the dried solute and the initial volume of the supernatant collected.

-

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a new chemical entity in a research and development setting.

Caption: A workflow for solubility assessment of a new compound.

Methodological & Application

Application Notes and Protocols for 3-(2-Chloro-4-fluorophenyl)propanoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-4-fluorophenyl)propanoic acid is a halogenated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its substituted phenyl ring and reactive carboxylic acid moiety make it a versatile precursor for the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence the physicochemical properties, metabolic stability, and biological activity of the resulting compounds.

These application notes provide an overview of the potential uses of this compound and include a detailed, representative protocol for its conversion into amide derivatives, a common transformation in drug discovery and development.

Key Applications

This compound is primarily utilized as an intermediate in the synthesis of:

-

Bioactive Molecules: The scaffold of this acid is suitable for the elaboration of novel therapeutic agents. The chloro and fluoro substituents can enhance binding affinity to biological targets and improve pharmacokinetic profiles. It is a potential starting material for the synthesis of enzyme inhibitors, receptor modulators, and other biologically active compounds.

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be a precursor for new herbicides, pesticides, and fungicides. The specific halogenation pattern can contribute to the desired activity and environmental persistence of the final product.

-

Advanced Materials: The unique electronic properties conferred by the halogen atoms make this molecule a candidate for incorporation into advanced materials, such as polymers and liquid crystals, where tuning of properties like thermal stability and refractive index is crucial.

Experimental Protocols

A frequent and critical reaction in the application of this compound is its coupling with amines to form amide bonds. This reaction is fundamental in the construction of a vast array of pharmaceuticals and other functional molecules. Below is a detailed, representative protocol for a standard amide coupling reaction.

Synthesis of N-Benzyl-3-(2-chloro-4-fluorophenyl)propanamide

This protocol describes the synthesis of an amide derivative via the reaction of this compound with benzylamine using a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction Scheme:

Materials:

-

This compound

-

Benzylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask is added HATU (1.2 eq) and DIPEA (2.5 eq).

-

The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.

-

Benzylamine (1.1 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-Benzyl-3-(2-chloro-4-fluorophenyl)propanamide.

Data Presentation:

| Parameter | Expected Value |

| Yield | 75-95% |

| Purity (by HPLC) | >95% |

| Appearance | White to off-white solid |

Characterization Data (Hypothetical):

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 7.10 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.95 (td, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.85 (dd, J = 8.4, 5.2 Hz, 1H, Ar-H), 5.80 (br s, 1H, NH), 4.40 (d, J = 5.6 Hz, 2H, CH₂-Ph), 3.05 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.55 (t, J = 7.6 Hz, 2H, CH₂-CO) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 171.5, 160.0 (d, J = 248 Hz), 138.0, 135.5 (d, J = 3 Hz), 132.0 (d, J = 9 Hz), 128.8, 127.8, 127.6, 117.0 (d, J = 21 Hz), 114.5 (d, J = 25 Hz), 43.8, 36.5, 30.0 |

| Mass Spec (ESI+) | m/z 292.08 [M+H]⁺ |

Visualizations

Experimental Workflow for Amide Synthesis

The following diagram outlines the general workflow for the synthesis and purification of an amide derivative from this compound.

Logical Relationship of Applications

This diagram illustrates the role of this compound as a versatile building block leading to various applications.

Application Notes: 3-(2-Chloro-4-fluorophenyl)propanoic Acid as a Versatile Building Block for Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-4-fluorophenyl)propanoic acid is a valuable synthetic intermediate for the development of novel therapeutic agents. Its substituted phenyl ring offers a unique combination of steric and electronic properties that can be exploited to achieve high potency and selectivity for various biological targets. This document outlines the application of this compound as a key building block in the synthesis of a novel series of kinase inhibitors with potential applications in oncology. The chloro and fluoro substituents can engage in specific interactions within the ATP-binding pocket of kinases, leading to enhanced inhibitory activity.

Synthesis of Novel Kinase Inhibitors

A series of potent kinase inhibitors can be synthesized starting from this compound. The general synthetic scheme involves the amidation of the carboxylic acid moiety with a suitable heterocyclic amine, a common scaffold in many kinase inhibitors.

General Synthetic Protocol

A representative synthetic protocol for the preparation of a hypothetical kinase inhibitor, Compound 1 , is provided below.

Step 1: Activation of this compound

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

Step 2: Amide Coupling

-

Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).

-

To this solution, add a solution of 4-amino-1H-pyrazole (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM (5 mL/mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the desired Compound 1 .

Biological Evaluation

The synthesized compounds can be evaluated for their inhibitory activity against a panel of cancer-related kinases.

In Vitro Kinase Inhibition Assay Protocol

-

Kinase activity is assessed using a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.

-

Prepare a reaction mixture containing the specific kinase, its substrate, and ATP in a kinase buffer.

-

Add varying concentrations of the test compound (e.g., Compound 1 ) to the reaction mixture in a 384-well plate.

-

Incubate the plate at 30 °C for 1 hour.

-

After incubation, add a kinase detection reagent to stop the reaction and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

The following table summarizes the hypothetical in vitro kinase inhibitory activity of Compound 1 and a reference compound against three relevant kinases.

| Compound | VEGFR2 IC50 (nM) | EGFR IC50 (nM) | PDGFRβ IC50 (nM) |

| Compound 1 | 15 | 250 | 45 |

| Reference Drug | 10 | 15 | 20 |

Signaling Pathway

The targeted kinases, such as VEGFR2, EGFR, and PDGFRβ, are key components of signaling pathways that regulate cell proliferation, angiogenesis, and metastasis. Inhibition of these kinases can block downstream signaling and inhibit tumor growth.

Experimental Workflow

The overall workflow for the synthesis and evaluation of novel kinase inhibitors from this compound is depicted below.

Conclusion

This compound serves as an excellent starting material for the synthesis of novel kinase inhibitors. The described synthetic route is versatile and allows for the generation of a library of compounds for structure-activity relationship (SAR) studies. The hypothetical Compound 1 demonstrates the potential of this building block in developing potent and selective inhibitors of key oncogenic kinases. Further optimization of this scaffold could lead to the discovery of promising new drug candidates for cancer therapy.

Application Notes and Protocols: Amide Coupling with 3-(2-Chloro-4-fluorophenyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amide bond formation is a cornerstone of organic synthesis, particularly in medicinal chemistry and drug development, due to the prevalence of the amide functional group in biologically active molecules.[1][2][3] This document provides a detailed experimental protocol for the coupling of 3-(2-Chloro-4-fluorophenyl)propanoic acid with a generic primary or secondary amine to form the corresponding amide. The protocols described herein utilize common and efficient coupling reagents, namely EDC/HOBt and HATU, which are widely employed for their reliability and effectiveness in forming amide bonds under mild conditions.[4][5][6][7]

The choice of coupling reagent is critical and often depends on the specific substrates, particularly in cases of sterically hindered or electronically deficient reactants.[8][9][10] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) is a classic combination that proceeds through a more stable HOBt-ester intermediate, minimizing side reactions and racemization.[5][11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more modern and highly efficient uronium-based coupling reagent known for its rapid reaction rates and high yields, even with challenging substrates.[2][6][12][13]

These application notes provide two robust protocols suitable for the synthesis of a diverse range of amide derivatives from this compound, a common building block in the development of pharmacologically active compounds.

Key Reagents and Materials

| Reagent/Material | Purpose | Supplier/Grade |

| This compound | Carboxylic acid starting material | Commercially available, >98% purity |

| Amine (generic primary or secondary) | Nucleophile for amide bond formation | Commercially available, >98% purity |

| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | Coupling reagent | Commercially available, synthesis grade |

| HOBt (Hydroxybenzotriazole) | Coupling additive | Commercially available, synthesis grade |

| HATU | Coupling reagent | Commercially available, synthesis grade |

| DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) | Non-nucleophilic base | Commercially available, anhydrous |

| Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) | Reaction solvent | Commercially available, anhydrous |

| Ethyl acetate (EtOAc) | Extraction solvent | ACS grade or higher |

| 1N Hydrochloric acid (HCl) | Aqueous wash solution | Prepared from concentrated HCl |

| Saturated aqueous Sodium bicarbonate (NaHCO₃) | Aqueous wash solution | Prepared from NaHCO₃ |

| Brine (Saturated aqueous NaCl) | Aqueous wash solution | Prepared from NaCl |

| Anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) | Drying agent | ACS grade or higher |

| Silica gel | Stationary phase for column chromatography | 60 Å, 230-400 mesh |

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol outlines the procedure for amide bond formation using EDC and HOBt as the coupling reagents.[4][5]

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

-

Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration with respect to the carboxylic acid).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath and stir for 10-15 minutes.

-

Addition of Coupling Reagent: Add EDC·HCl (1.2 equiv) to the cooled solution in portions.

-

Base Addition: Add DIPEA or TEA (2.5 equiv) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

-

Work-up:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.[5]

-

Protocol 2: HATU Mediated Amide Coupling

This protocol describes the use of HATU as the coupling reagent, which is often faster and more efficient for a broader range of substrates.[6][13]

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).

-

Solvent Addition: Dissolve the solids in anhydrous DMF (approximately 0.1-0.5 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Pre-activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.[12]

-

Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[5]

-

Data Presentation

The following table summarizes the stoichiometry for a typical amide coupling reaction with this compound (Molar Mass: 204.61 g/mol ) on a 1 mmol scale.

| Component | Protocol 1 (EDC/HOBt) | Protocol 2 (HATU) |

| This compound | 1.0 equiv (204.6 mg, 1.0 mmol) | 1.0 equiv (204.6 mg, 1.0 mmol) |

| Amine (generic) | 1.1 equiv (1.1 mmol) | 1.1 equiv (1.1 mmol) |

| EDC·HCl | 1.2 equiv (230.0 mg, 1.2 mmol) | - |

| HOBt | 1.2 equiv (162.1 mg, 1.2 mmol) | - |

| HATU | - | 1.1 equiv (418.3 mg, 1.1 mmol) |

| DIPEA | 2.5 equiv (435 µL, 2.5 mmol) | 3.0 equiv (522 µL, 3.0 mmol) |

| Anhydrous Solvent (DMF or DCM) | 2-10 mL | 2-10 mL |

| Typical Reaction Time | 12-24 hours | 1-4 hours |

| Typical Yield | 70-95% | 85-99% |

Note: Yields are dependent on the specific amine used and the success of the purification.

Visualizations

Caption: General experimental workflow for the amide coupling reaction.

Caption: Simplified mechanism for EDC/HOBt-mediated amide coupling.

Caption: Simplified mechanism for HATU-mediated amide coupling.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 3. hepatochem.com [hepatochem.com]

- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. HATU - Wikipedia [en.wikipedia.org]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. reddit.com [reddit.com]

- 13. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

Application of 3-(2-Chloro-4-fluorophenyl)propanoic acid in Medicinal Chemistry: Application Notes and Protocols

Initial Assessment: Extensive literature and patent searches for "3-(2-Chloro-4-fluorophenyl)propanoic acid" and its corresponding CAS number (174603-38-4) did not yield specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for this particular compound. The available information is primarily limited to its chemical properties and commercial availability.

This document, therefore, provides a general overview of the potential applications of arylpropanoic acids as a class in medicinal chemistry, drawing parallels to where a novel compound like this compound might be investigated. It is crucial to note that the following information is based on the activities of structurally related compounds and does not represent established data for this compound itself.

General Introduction to Arylpropanoic Acids in Medicinal Chemistry

Arylpropanoic acids are a well-established class of compounds in medicinal chemistry, most notably recognized for their anti-inflammatory properties. The general structure consists of a propanoic acid moiety attached to an aromatic ring. The substitution pattern on the aromatic ring plays a critical role in determining the biological activity, selectivity, and pharmacokinetic properties of these molecules.

Potential, yet Unconfirmed, Applications of this compound

Based on its structural features—a substituted phenylpropanoic acid—this compound could be hypothetically explored for various therapeutic areas. The presence of halogen atoms (chlorine and fluorine) can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Potential areas of investigation could include:

-

Anti-inflammatory Activity: As an analogue of known non-steroidal anti-inflammatory drugs (NSAIDs), it could be evaluated for its ability to inhibit cyclooxygenase (COX) enzymes.

-

Anticancer Activity: Certain arylpropanoic acid derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms.

-

Enzyme Inhibition: The carboxylic acid moiety and the substituted aromatic ring could serve as a pharmacophore for interacting with the active sites of various enzymes.

Experimental Protocols: A Generalized Approach

The following are generalized protocols that researchers might employ to investigate the biological activities of a novel arylpropanoic acid derivative like this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a test compound against COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound or control inhibitor.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

The quantitative data from this experiment would be summarized in a table. As no experimental data for this compound is available, the following table is a template.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data Not Found | Data Not Found | Data Not Found |

| Control 1 (e.g., Ibuprofen) | Value | Value | Value |

| Control 2 (e.g., Celecoxib) | Value | Value | Value |

Visualizations: Logical and Experimental Workflows

The following diagrams illustrate general workflows and concepts relevant to the investigation of a novel arylpropanoic acid.

Caption: A generalized workflow for drug discovery.

Caption: A potential mechanism of action via COX inhibition.

Disclaimer: The information provided in these application notes is for educational and research purposes only. It is based on the general properties of the arylpropanoic acid class of molecules. There is no publicly available data to suggest that this compound has any of the described biological activities. Any investigation of this compound should be conducted with this understanding and appropriate safety precautions.

Application Notes and Protocols for the Agrochemical Evaluation of 3-(2-Chloro-4-fluorophenyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.